
2,5'-Anhydro-3'-azido-2',3'-dideoxy-5-bromouridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5’-Anhydro-3’-azido-2’,3’-dideoxy-5-bromouridine is a modified nucleoside that has garnered attention for its potential antiviral properties, particularly against human immunodeficiency virus (HIV) and other retroviruses . This compound is a derivative of uridine, where specific modifications have been made to enhance its biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5’-Anhydro-3’-azido-2’,3’-dideoxy-5-bromouridine involves multiple steps, starting from uridineThe reaction conditions typically involve the use of azidotrimethylsilane (TMSN3) and bromine sources under controlled conditions .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2,5’-Anhydro-3’-azido-2’,3’-dideoxy-5-bromouridine undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions.
Reduction Reactions: The azido group can be reduced to an amine under appropriate conditions.
Oxidation Reactions: The compound can undergo oxidation, particularly at the bromine site.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide (NaN3) and azidotrimethylsilane (TMSN3) are commonly used.
Reduction: Reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are employed.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or other peroxides can be used.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as amine derivatives from reduction and oxidized products at the bromine site .
Scientific Research Applications
2,5’-Anhydro-3’-azido-2’,3’-dideoxy-5-bromouridine has several scientific research applications:
Antiviral Research: It has shown significant activity against HIV and other retroviruses, making it a candidate for antiviral drug development.
Biological Studies: The compound is used in studies related to nucleoside analogs and their effects on viral replication.
Medicinal Chemistry: Researchers explore its potential as a therapeutic agent due to its modified structure and enhanced activity.
Industrial Applications: It can be used in the synthesis of other nucleoside analogs and related compounds.
Mechanism of Action
The mechanism of action of 2,5’-Anhydro-3’-azido-2’,3’-dideoxy-5-bromouridine involves its incorporation into viral DNA, leading to chain termination. The azido group at the 3’ position prevents the addition of further nucleotides, effectively halting viral replication. This mechanism is similar to other nucleoside analogs used in antiviral therapy .
Comparison with Similar Compounds
Similar Compounds
3’-Azido-3’-deoxythymidine (AZT): Another nucleoside analog with antiviral properties.
3’-Azido-2’,3’-dideoxyuridine (AZU): Similar in structure but lacks the bromine modification.
3’-Azido-2’,3’-dideoxy-5-iodouridine: Similar structure with iodine instead of bromine.
Uniqueness
2,5’-Anhydro-3’-azido-2’,3’-dideoxy-5-bromouridine is unique due to the presence of both the azido group and the bromine atom, which contribute to its enhanced antiviral activity and potential reduced cytotoxicity compared to other analogs .
Properties
CAS No. |
120826-43-9 |
|---|---|
Molecular Formula |
C9H8BrN5O3 |
Molecular Weight |
314.10 g/mol |
IUPAC Name |
(1R,10S,11S)-11-azido-4-bromo-8,13-dioxa-2,6-diazatricyclo[8.2.1.02,7]trideca-3,6-dien-5-one |
InChI |
InChI=1S/C9H8BrN5O3/c10-4-2-15-7-1-5(13-14-11)6(18-7)3-17-9(15)12-8(4)16/h2,5-7H,1,3H2/t5-,6+,7+/m0/s1 |
InChI Key |
IKQPIXUQCPAHRU-RRKCRQDMSA-N |
Isomeric SMILES |
C1[C@@H]([C@H]2COC3=NC(=O)C(=CN3[C@@H]1O2)Br)N=[N+]=[N-] |
Canonical SMILES |
C1C(C2COC3=NC(=O)C(=CN3C1O2)Br)N=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[2-(4-Phenylpiperazin-1-yl)ethoxy]-1H-isoindole-1,3(2H)-dione](/img/structure/B14279897.png)
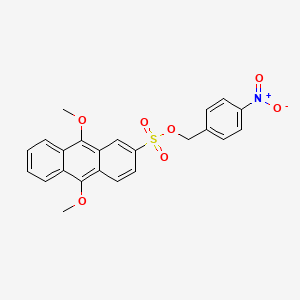


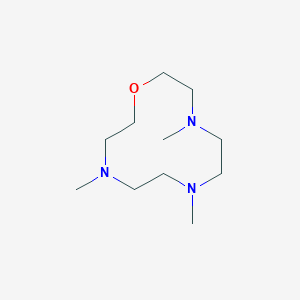

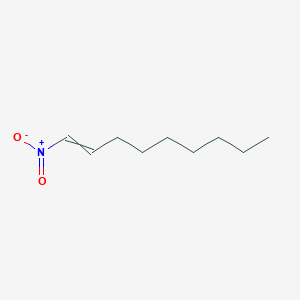

![2-[(3-Hydroxybicyclo[2.2.1]heptan-2-yl)oxy]-1H-isoindole-1,3(2H)-dione](/img/structure/B14279961.png)
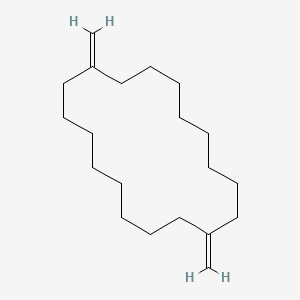
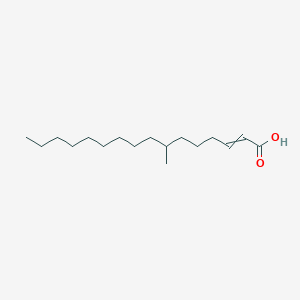
![2-{[6-(Hydroxymethyl)pyridin-2-yl]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B14279993.png)
![6-Oxo-5,6-dihydro-4H-cyclopenta[b]thiophen-4-yl acetate](/img/structure/B14279998.png)
